molecular formula C13H10BrNO B1373694 4-(4-Bromobenzoyl)-2-methylpyridine CAS No. 1187168-87-1

4-(4-Bromobenzoyl)-2-methylpyridine

Cat. No.: B1373694
CAS No.: 1187168-87-1
M. Wt: 276.13 g/mol
InChI Key: SXNJEDIVLSIJQK-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)-2-methylpyridine is an organic compound that features a bromobenzoyl group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylpyridine+4-bromobenzoyl chlorideThis compound+HCl\text{2-methylpyridine} + \text{4-bromobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methylpyridine+4-bromobenzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The reaction is typically conducted under an inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: The major product is 4-(4-bromobenzoyl)pyridine-2-carboxylic acid.

    Reduction: The major product is this compound alcohol.

Scientific Research Applications

4-(4-Bromobenzoyl)-2-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-2-methylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzoyl chloride
  • 4-Bromobenzoyl propionic acid
  • 4-Bromobenzoyl benzene

Uniqueness

4-(4-Bromobenzoyl)-2-methylpyridine is unique due to the presence of both a bromobenzoyl group and a methylpyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activity

4-(4-Bromobenzoyl)-2-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines a bromobenzoyl group with a methylpyridine moiety, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}BrN
  • Molecular Weight : 265.12 g/mol

The compound features a bromine atom attached to a benzoyl group, which is significant for its reactivity and biological interactions. The presence of the methyl group on the pyridine ring may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Study Findings : A study reported that derivatives of this compound exhibited promising anticancer activity against various cancer cell lines, demonstrating IC50_{50} values in the micromolar range.
  • Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties:

  • Research Insights : According to research, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • In Vivo Studies : Animal models have demonstrated that administration of these compounds can reduce inflammation markers significantly.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of metabolic enzymes
AntifungalModerate antifungal activity observed

Detailed Research Findings

  • Anticancer Studies :
    • A study focused on synthesizing analogs of this compound found that certain derivatives exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50_{50} values ranging from 5 to 15 µM.
  • Anti-inflammatory Mechanism :
    • Another investigation revealed that compounds related to this compound effectively reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential use in treating inflammatory disorders .
  • Enzyme Interaction Studies :
    • Research indicated that the bromobenzoyl moiety enhances binding affinity to target enzymes compared to non-brominated analogs, suggesting a structure-activity relationship that could be exploited for drug design.

Properties

IUPAC Name

(4-bromophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJEDIVLSIJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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